2-Chloro-5-(piperidin-1-ylmethyl)aniline

Description

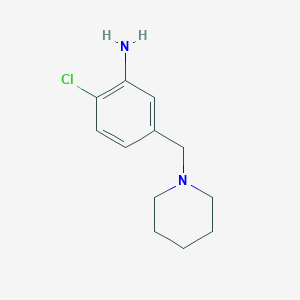

2-Chloro-5-(piperidin-1-ylmethyl)aniline (CAS: 617709-41-8) is a substituted aniline derivative featuring a piperidine ring connected via a methylene (-CH2-) group at the 5-position of the aromatic ring, with a chlorine atom at the 2-position (Figure 1). This compound serves as a key intermediate in pharmaceutical synthesis, particularly for ligands targeting neurotransmitter receptors and enzyme inhibitors .

Properties

IUPAC Name |

2-chloro-5-(piperidin-1-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c13-11-5-4-10(8-12(11)14)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTUBFOPMSVZEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(piperidin-1-ylmethyl)aniline typically involves the following steps:

Starting Materials: The synthesis begins with 2-chloro-5-nitroaniline and piperidine.

Reduction of Nitro Group: The nitro group of 2-chloro-5-nitroaniline is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.

Formation of Piperidin-1-ylmethyl Intermediate: The resulting 2-chloro-5-aminobenzene is then reacted with formaldehyde and piperidine under basic conditions to form the piperidin-1-ylmethyl intermediate.

Final Product: The intermediate undergoes further purification to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(piperidin-1-ylmethyl)aniline can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The aniline moiety can be oxidized to form quinone derivatives.

Reduction Reactions: The compound can be reduced under specific conditions to modify the piperidine ring or the aniline group.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

Substitution: Formation of substituted aniline derivatives.

Oxidation: Formation of quinone derivatives.

Reduction: Formation of reduced piperidine or aniline derivatives.

Scientific Research Applications

2-Chloro-5-(piperidin-1-ylmethyl)aniline has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism by which 2-Chloro-5-(piperidin-1-ylmethyl)aniline exerts its effects depends on its application:

Medicinal Chemistry: It may act as an inhibitor or modulator of specific enzymes or receptors, affecting biochemical pathways involved in disease processes.

Materials Science: The compound’s chemical structure allows it to interact with other molecules, forming stable complexes or polymers.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Piperidine/Piperazine Derivatives

4-(Piperidin-1-ylmethyl)aniline

- Structure : Lacks the 2-chloro substituent but shares the piperidinylmethyl group.

- Synthesis : Prepared via Hartwig-Buchwald amination or reductive amination of 4-nitrobenzaldehyde with piperidine, followed by nitro group reduction .

- Applications : Used in anti-prion and neuroprotective agent development .

2-Chloro-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline

- Structure : Replaces the methylene linker with a sulfonyl (-SO2-) group.

- Physicochemical Properties : Higher molecular weight (C11H16ClN3O2S; 313.78 g/mol) and polarity compared to the parent compound, reducing membrane permeability .

2-(1-Piperidinyl)-5-(trifluoromethyl)aniline

Table 1: Key Properties of Piperidine-Based Analogs

Pyrrolidine Derivatives

2-Chloro-5-(pyrrolidine-1-carbonyl)aniline

- Structure : Substitutes piperidine with pyrrolidine and uses a carbonyl (-CO-) linker.

- Synthesis : Prepared via Friedel-Crafts acylation or coupling reactions .

- Properties : The carbonyl group reduces basicity (pKa ~8.5 vs. ~9.2 for piperidinylmethyl analog), affecting solubility and receptor interactions .

Sulfur-Containing Derivatives

2-Chloro-5-(methylthio)aniline

- Structure : Replaces the piperidinylmethyl group with a methylthio (-SMe) substituent.

- Applications : Key intermediate in NMDA receptor antagonist synthesis (e.g., compound 17, IC50 = 12 nM for NMDAr) .

- Reactivity : The -SMe group is prone to oxidation, necessitating protective strategies during synthesis .

2-Chloro-5-(piperidine-1-sulfonyl)aniline

Heterocyclic Substituents

2-Chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline

- Structure : Benzoxazole ring at the 5-position.

2-Chloro-5-(oxazol-4-yl)aniline

Trifluoromethyl Derivatives

Schiff Base Complexes of 2-Chloro-5-(trifluoromethyl)aniline

- Structure : -CF3 substituent at the 5-position.

- Applications : Metal complexes exhibit phytotoxic and antitumor activities (e.g., Cu(II) complexes inhibit Arabidopsis root growth by 80% at 100 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.